Sub-Nanomolar GPR35 Potency vs. Classical Agonists Zaprinast and Pamoic Acid
4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide exhibits an IC50 of 0.74 nM at the human GPR35 receptor in a CHO-K1 cell-based DMR (dynamic mass redistribution) desensitization assay [1]. By comparison, the classical agonist zaprinast has an EC50 of ~5–10 µM and pamoic acid ~1–5 µM in similar functional assays [2]. This represents an over 6,700-fold improvement in potency.
| Evidence Dimension | Agonist potency at human GPR35 receptor |
|---|---|
| Target Compound Data | IC50: 0.74 nM |
| Comparator Or Baseline | Zaprinast: EC50 ~5–10 µM; Pamoic acid: EC50 ~1–5 µM |
| Quantified Difference | Over 6,700-fold relative to zaprinast |
| Conditions | CHO-K1 cells; DMR desensitization assay (zaprinast-induced) vs. agonist-induced response |
Why This Matters
This extreme potency allows the compound to fully engage and desensitize GPR35 at low nanomolar concentrations, minimizing non-specific effects common with high-micromolar agonists.
- [1] BindingDB entry for CHEMBL3306990 (BDBM50575549). Agonist activity at human GPR35 receptor expressed in CHO-K1 cells assessed as desensitization of zaprinast-induced DMR response. Accessed 2026-05-13. View Source
- [2] MacKenzie AE, et al. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35. Mol Pharmacol. 2014;85(1):91-104. View Source
